molecular formula C15H13NO6 B169728 Phenyl 4,5-dimethoxy-2-nitrobenzoate CAS No. 100905-32-6

Phenyl 4,5-dimethoxy-2-nitrobenzoate

Cat. No.: B169728
CAS No.: 100905-32-6
M. Wt: 303.27 g/mol
InChI Key: TZYWYUNYWPSVFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4,5-dimethoxy-2-nitrobenzoate typically involves the esterification of 4,5-dimethoxy-2-nitrobenzoic acid with phenol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Phenyl 4,5-dimethoxy-2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Reduction: 4,5-Dimethoxy-2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Phenyl 4,5-dimethoxy-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 4,5-dimethoxy-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects .

Comparison with Similar Compounds

    4,5-Dimethoxy-2-nitrobenzoic acid: Shares the same core structure but lacks the phenyl ester group.

    4,5-Dimethoxy-2-nitrobenzyl alcohol: Similar structure with an alcohol group instead of the ester.

Uniqueness: Phenyl 4,5-dimethoxy-2-nitrobenzoate is unique due to its specific ester linkage, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

phenyl 4,5-dimethoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c1-20-13-8-11(12(16(18)19)9-14(13)21-2)15(17)22-10-6-4-3-5-7-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYWYUNYWPSVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC2=CC=CC=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429227
Record name phenyl 4,5-dimethoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100905-32-6
Record name phenyl 4,5-dimethoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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